molecular formula C18H17ClN4O B13581159 2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride

2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride

Cat. No.: B13581159
M. Wt: 340.8 g/mol
InChI Key: YCSZFFQFKFKWNP-UHFFFAOYSA-N
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Description

2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride is a complex organic compound that features a combination of oxazole and benzodiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . The benzodiazole ring can be synthesized via a condensation reaction involving o-phenylenediamine and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs continuous flow chemistry to enhance reaction efficiency and yield. Catalysts like palladium or copper are used to facilitate the formation of the heterocyclic rings under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and benzodiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The oxazole and benzodiazole rings facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride is unique due to its combined oxazole and benzodiazole structures, which provide a diverse range of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

2-[6-[4-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C18H16N4O.ClH/c19-8-7-17-21-15-6-5-14(11-16(15)22-17)12-1-3-13(4-2-12)18-20-9-10-23-18;/h1-6,9-11H,7-8,19H2,(H,21,22);1H

InChI Key

YCSZFFQFKFKWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN)C4=NC=CO4.Cl

Origin of Product

United States

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